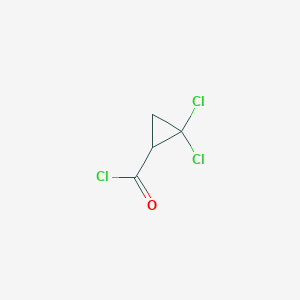

2,2-Dichlorocyclopropanecarbonyl chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,2-dichlorocyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl3O/c5-3(8)2-1-4(2,6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJYTODFFFMXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513384 | |

| Record name | 2,2-Dichlorocyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5365-15-1 | |

| Record name | 2,2-Dichlorocyclopropanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5365-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichlorocyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dichlorocyclopropanecarbonyl Chloride

Established Preparative Routes to the Compound

The most common and well-documented route to 2,2-dichlorocyclopropanecarbonyl chloride begins with readily available starting materials and proceeds through a dichlorocyclopropanated intermediate.

Strategies from Commercially Available Precursors

The primary synthesis starts from the commercially available precursors acrylic acid and chloroform (B151607). The initial step involves the dichlorocyclopropanation of acrylic acid. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions. In this process, a quaternary ammonium (B1175870) salt is often employed as the catalyst to facilitate the transfer of the dichlorocarbene (B158193) precursor from the aqueous phase to the organic phase where the acrylic acid resides. The reaction of chloroform with a strong base, such as sodium hydroxide, generates the highly reactive dichlorocarbene (:CCl₂) in situ, which then undergoes a cycloaddition reaction with the double bond of acrylic acid to form 2,2-dichlorocyclopropanecarboxylic acid.

Sequential Introduction Approaches in Synthesis

The synthesis of this compound is inherently a sequential process. The first key step is the formation of the 2,2-dichlorocyclopropane ring structure attached to a carboxylic acid functional group. This intermediate, 2,2-dichlorocyclopropanecarboxylic acid, is then isolated and purified.

The subsequent and final step in the sequence is the conversion of the carboxylic acid to the more reactive acid chloride. This transformation is a standard procedure in organic synthesis and is typically achieved by treating the 2,2-dichlorocyclopropanecarboxylic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired this compound. The choice of chlorinating agent can depend on the desired purity and the ease of removal of byproducts.

Advanced Synthetic Approaches to Substituted 2,2-Dichlorocyclopropanecarbonyl Chlorides

Building upon the fundamental synthetic route, more advanced approaches have been explored to generate derivatives of this compound bearing various substituents on the cyclopropane (B1198618) ring.

Synthesis of Aryl-Substituted 2,2-Dichlorocyclopropanecarbonyl Chlorides

The introduction of an aryl group onto the 2,2-dichlorocyclopropane framework can be achieved by starting with an appropriately substituted alkene precursor. For instance, cinnamic acid or its derivatives, which contain an aryl group conjugated to the double bond, can be subjected to dichlorocyclopropanation conditions similar to those used for acrylic acid. The reaction of a substituted cinnamic acid with dichlorocarbene, generated in situ, would yield the corresponding 3-aryl-2,2-dichlorocyclopropanecarboxylic acid. Subsequent treatment with a chlorinating agent like thionyl chloride would then furnish the desired aryl-substituted this compound. The stereochemical outcome of the cyclopropanation can be a critical aspect of these syntheses, and reaction conditions may be optimized to favor a particular diastereomer. acs.org

Preparation of Other Functionalized Analogs

The synthesis of other functionalized analogs of this compound follows a similar logic of employing a functionalized alkene as the starting material. The dichlorocarbene addition reaction is quite general for a variety of alkenes bearing different functional groups. For example, alkenes with ester, ether, or protected alcohol functionalities can undergo dichlorocyclopropanation. The resulting functionalized 2,2-dichlorocyclopropanecarboxylic acids can then be converted to their corresponding acid chlorides. The compatibility of the functional group with the reaction conditions for both the cyclopropanation and the acid chloride formation is a key consideration in the synthetic design.

Considerations for Scalable Synthesis in Academic Contexts

Transitioning the synthesis of this compound and its derivatives from a small-scale laboratory experiment to a larger, academic scale-up (grams to tens of grams) requires careful consideration of several factors.

Reaction Conditions and Safety: The generation of dichlorocarbene is often exothermic and requires controlled addition of reagents and efficient heat dissipation to maintain a safe reaction temperature. On a larger scale, the management of this exotherm becomes more critical. The use of phase-transfer catalysis can offer advantages in terms of reaction control and safety over other methods.

Work-up and Purification: The purification of the intermediate 2,2-dichlorocyclopropanecarboxylic acid and the final acid chloride product can present challenges on a larger scale. Extraction and crystallization are common purification techniques, and their efficiency can vary with batch size. The final acid chloride is often purified by distillation, which requires appropriate equipment for handling potentially corrosive and moisture-sensitive compounds under reduced pressure.

Reagent and Solvent Handling: The quantities of reagents and solvents increase significantly during scale-up. The practicalities of handling larger volumes of chloroform, strong bases, and corrosive chlorinating agents must be addressed with appropriate personal protective equipment and engineering controls, such as a well-ventilated fume hood.

Table 1: Key Synthetic Transformations and Reagents

| Transformation | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Dichlorocyclopropanation | Acrylic Acid | Chloroform, Sodium Hydroxide, Phase-Transfer Catalyst | 2,2-Dichlorocyclopropanecarboxylic Acid |

| Acid Chloride Formation | 2,2-Dichlorocyclopropanecarboxylic Acid | Thionyl Chloride or Oxalyl Chloride | This compound |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acrylic acid |

| Chloroform |

| 2,2-Dichlorocyclopropanecarboxylic acid |

| Sodium hydroxide |

| Thionyl chloride |

| Oxalyl chloride |

| Cinnamic acid |

Reactivity and Chemical Transformations of 2,2 Dichlorocyclopropanecarbonyl Chloride

Electrophilic Acylation Reactions

2,2-Dichlorocyclopropanecarbonyl chloride is a versatile reagent in organic synthesis, primarily utilized in electrophilic acylation reactions. Its reactivity is characterized by the interplay between the acyl chloride function and the strained, halogenated cyclopropane (B1198618) ring. These reactions, particularly under Friedel-Crafts conditions, can lead to a variety of molecular architectures through pathways involving either the retention or the opening of the three-membered ring.

The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation, allowing for the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion. libretexts.orgyoutube.com In the case of this compound, this reaction provides a direct route to aryl dichlorocyclopropyl ketones.

The reaction of this compound with aromatic compounds in the presence of a Lewis acid catalyst leads to the formation of (2,2-dichlorocyclopropyl)(aryl)methanone intermediates. This transformation proceeds via the classical electrophilic aromatic substitution mechanism. libretexts.org The initial step involves the formation of a complex between the acyl chloride and the Lewis acid, which facilitates the generation of a 2,2-dichlorocyclopropanecarbonylium cation. This electrophile is then attacked by the electron-rich aromatic ring.

A notable example of this process is the intermolecular Friedel-Crafts acylation of benzene (B151609) with this compound, which yields the intermediary 2,2-dichlorocyclopropyl(phenyl)methanone. researchgate.net This ketone, where the cyclopropane ring remains intact, serves as a crucial intermediate for subsequent chemical transformations. researchgate.net Unlike its difluoro-analogue which can readily undergo ring-opening upon formation of the acylium ion, the 2,2-dichlorocyclopropyl system has been shown to effectively form the ring-intact ketone under standard acylation conditions. lookchem.com

| Reactant A | Reactant B | Catalyst | Product |

| This compound | Benzene | AlCl₃ | 2,2-Dichlorocyclopropyl(phenyl)methanone |

| This compound | p-Xylene | AlCl₃ | (2,2-Dichlorocyclopropyl)(2,5-dimethylphenyl)methanone |

The regioselectivity of the Friedel-Crafts acylation is dictated by the electronic properties of the substituents already present on the aromatic substrate. alexandonian.com This principle holds true for acylations involving this compound.

Activating Groups: Aromatic rings bearing electron-donating groups (e.g., alkyl, alkoxy groups) are activated towards electrophilic substitution and direct the incoming acyl group primarily to the ortho and para positions. The para product is often favored due to reduced steric hindrance. alexandonian.com For instance, the reaction with toluene (B28343) or ethylbenzene (B125841) would be expected to yield the para-substituted (2,2-dichlorocyclopropyl)(4-methylphenyl)methanone and (2,2-dichlorocyclopropyl)(4-ethylphenyl)methanone, respectively.

Deactivating Groups: Conversely, rings with electron-withdrawing groups are deactivated and direct the electrophile to the meta position. alexandonian.com

This predictable regioselectivity allows for the synthesis of specifically substituted (dichlorocyclopropyl)(aryl)methanone intermediates. Research has demonstrated the successful acylation of substituted benzenes, such as p-xylene, leading to the corresponding 4-(p-xylyl) derivatives, showcasing the reaction's applicability to various aromatic systems. researchgate.net

While the formation of ring-intact ketones is a common outcome, the strained gem-dichlorocyclopropane ring can undergo cleavage under certain Friedel-Crafts conditions. This ring-opening can occur concurrently with the acylation event, leading to more complex molecular structures through tandem reaction sequences. researchgate.netlookchem.com

A powerful synthetic application of this compound involves a "one-pot" benzannulation process that combines acylation, ring-opening, and cyclization steps. researchgate.net This sequential reaction transforms simple benzenes into complex 4-aryl-1-naphthol derivatives. The process unfolds through a series of distinct stages:

Initial Acylation: An intermolecular Friedel-Crafts acylation occurs between the this compound and one molecule of the aromatic substrate to form the 2,2-dichlorocyclopropyl(aryl)methanone intermediate, as described previously. researchgate.net

Intermolecular Trapping and Ring-Opening: The intermediate ketone is then trapped by a second molecule of the aromatic substrate. This step is accompanied by a highly regioselective opening of the cyclopropane ring. researchgate.net

Intramolecular Cyclization: The final step is an intramolecular cyclization (a second Friedel-Crafts type reaction) that results in the formation of the aromatic naphthol ring system. researchgate.net

This tandem process demonstrates the dual reactivity of the starting material, where both the acyl chloride and the cyclopropane ring participate to construct a polycyclic aromatic product. The reaction of this compound with benzene, for example, can ultimately produce 4-phenyl-1-naphthols through this pathway. researchgate.net

| Starting Material | Aromatic Substrate | Key Steps | Final Product Class |

| This compound | Benzene | 1. Acylation2. Ring-Opening/Trapping3. Intramolecular Cyclization | 4-Aryl-1-naphthols |

| This compound | p-Xylene | 1. Acylation2. Ring-Opening/Trapping3. Intramolecular Cyclization | 4-(p-Xylyl)-1-naphthols |

The balance between ring retention and ring-opening is sensitive to the reaction conditions, particularly the nature of the aromatic substrate and the catalyst system. researchgate.netlookchem.com

The electronic properties of the aromatic substrate can significantly influence the reaction pathway. For instance, when a ketone intermediate derived from a highly electron-rich aromatic, such as anisole (B1667542) (p-methoxybenzene), was subjected to ring-opening conditions, the reaction did not yield the expected 4-aryl-1-naphthol. researchgate.net Instead, it produced 5-aryl-2-(p-methoxyphenyl)-3-methylfurans, indicating a completely different, yet highly regioselective, ring-opening and cyclization cascade. researchgate.net This highlights the profound impact the substrate's electronic character has on directing the reaction toward different structural outcomes.

The catalyst and the specific halogen substituents on the cyclopropane ring also play a critical role. While this compound can participate in these ring-opening sequences, its difluoro-analogue shows a much greater propensity for ring cleavage. lookchem.com In reactions with unreactive arenes like benzene and toluene, 2,2-difluorocyclopropanecarbonyl chloride exclusively yields ring-opened products, a behavior not typically observed with the dichloro compound under similar conditions. lookchem.com This suggests that the greater electronegativity of fluorine destabilizes the cyclopropylmethyl cation intermediate relative to the ring-opened cation, favoring cleavage. The choice of Lewis acid and solvent can further modulate the stability of these intermediates and influence the product distribution. lookchem.com

Cyclopropane Ring-Opening Concurrent with Acylation

Annulation Strategies Initiated by this compound

Annulation strategies involving this compound and its derivatives represent a powerful method for the construction of aromatic ring systems. These reactions leverage the high reactivity of the acyl chloride and the strained dichlorocyclopropyl group, which can undergo ring-opening and subsequent cyclization to form new aromatic rings.

Regiocontrolled Benzannulation Reactions

Regiocontrolled benzannulation is a key application of this compound derivatives in organic synthesis, allowing for the preparation of uniquely substituted α-arylnaphthalenes. The reaction proceeds through precursors such as (Aryl)(Aryl')(2,2-dichlorocyclopropyl)methanols (AACMs), which can be synthesized from the corresponding 2,2-dichlorocyclopropyl ketones. The substitution pattern on the aromatic rings of the AACM precursor dictates the regiochemical outcome of the benzannulation, leading to either ipso-type or conventional annulation products.

Ipso-type benzannulation is a distinct reaction pathway observed for specific substituted AACMs. When the aryl groups of the AACM precursor bear substituents at the ortho- or para-positions, the benzannulation proceeds with excellent ipso-regioselectivity. asianpubs.org This pathway involves the migration of one of the aryl groups during the cyclization process, leading to a substitution pattern in the resulting naphthalene (B1677914) that is different from what would be expected from a direct cyclization.

A proposed mechanism for the ipso-type benzannulation involves the formation of a spiro intermediate. For instance, the reaction of (2,2-dichlorocyclopropyl)(2,4,6-trimethoxyphenyl)methanol under benzannulation conditions has been shown to produce a spiro compound, supporting the involvement of an ipso attack. asianpubs.org This regiocontrolled process provides a valuable route to α-arylnaphthalenes with substitution patterns that are not readily accessible through other synthetic methods. asianpubs.org

In contrast to the ipso-type pathway, conventional benzannulation occurs when the aryl groups of the AACM precursor are substituted at the meta-position. In this mode, the benzannulation proceeds in the expected manner without aryl group migration, leading to a predictable substitution pattern in the α-arylnaphthalene product. asianpubs.org

The distinction between the ipso-type and conventional benzannulation pathways is therefore dependent on the substitution pattern of the starting (Aryl)(Aryl')(2,2-dichlorocyclopropyl)methanol. This divergence in reactivity allows for the selective synthesis of different isomers of multisubstituted α-arylnaphthalenes, highlighting the versatility of this synthetic strategy.

| Precursor Substitution | Benzannulation Pathway | Product Type |

| ortho-substituted Aryl Group | Ipso-Type | α-Arylnaphthalene with migrated aryl group |

| para-substituted Aryl Group | Ipso-Type | α-Arylnaphthalene with migrated aryl group |

| meta-substituted Aryl Group | Conventional | α-Arylnaphthalene with expected substitution pattern |

Formation of Substituted Polycyclic Aromatic Hydrocarbons

The benzannulation strategies initiated by this compound derivatives serve as a foundational method for the synthesis of substituted polycyclic aromatic hydrocarbons (PAHs). The primary products of these reactions, highly substituted naphthalenes, are themselves the simplest class of PAHs.

The versatility of the benzannulation reaction allows for the introduction of various substituents onto the naphthalene core, depending on the nature of the aryl groups in the AACM precursor. This methodology provides access to a wide range of substituted naphthalenes, which are important building blocks for more complex PAHs and have applications in materials science and medicinal chemistry. While the direct extension of this specific methodology to larger PAHs like anthracenes or phenanthrenes from this compound is not extensively detailed, the fundamental benzannulation process represents a key C-C bond-forming strategy that is central to the construction of polycyclic aromatic systems.

Nucleophilic Reactivity of the Acid Chloride Moiety

The acid chloride functional group in this compound is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of the 2,2-dichlorocyclopropanecarbonyl moiety into a wide range of molecular scaffolds.

Amidation Reactions with Nitrogen-Containing Nucleophiles

This compound and its derivatives readily react with nitrogen-containing nucleophiles, such as primary and secondary amines, to form the corresponding amides. This amidation reaction is a robust and efficient method for the synthesis of N-substituted 2,2-dichlorocyclopropanecarboxamides.

For example, new amide-type compounds have been synthesized from 1-(4-ethyoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid and various substituted anilines. asianpubs.orgresearchgate.net Although this example starts from the carboxylic acid, the reaction proceeds via the activation of the carboxyl group, a process that is analogous to the direct reaction of the more reactive acid chloride with an amine. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride to yield the stable amide product. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. docbrown.infochemguide.co.uklibretexts.orgchemguide.co.ukchemguide.co.ukcommonorganicchemistry.com

The resulting N-substituted 2,2-dichlorocyclopropanecarboxamides are of interest in various fields, including medicinal chemistry, due to the biological activities often associated with both the amide functionality and the cyclopropane ring. asianpubs.orgresearchgate.net

| Nucleophile | Product |

| Primary Amine (R-NH₂) | N-Substituted 2,2-dichlorocyclopropanecarboxamide |

| Secondary Amine (R₂NH) | N,N-Disubstituted 2,2-dichlorocyclopropanecarboxamide |

| Substituted Anilines | N-Aryl-2,2-dichlorocyclopropanecarboxamide |

Reactions with Organometallic Reagents for Ketone Synthesis

The synthesis of ketones from acyl chlorides is a fundamental transformation in organic chemistry. However, the high reactivity of many organometallic reagents, such as Grignard and organolithium reagents, often leads to over-addition, yielding tertiary alcohols instead of the desired ketone. orgsyn.orgguidechem.com This occurs because the ketone product formed in the initial substitution step is itself susceptible to nucleophilic attack by the highly reactive organometallic species. guidechem.comchemistrysteps.com To circumvent this issue, less nucleophilic organometallic compounds, such as organocadmium and Gilman reagents (lithium dialkylcuprates), are employed. chemistrysteps.comchemistrysteps.com These reagents are reactive enough to engage with the highly electrophilic carbon of an acyl chloride but are generally unreactive towards the resulting ketone, allowing for its isolation. chemistrysteps.comwikipedia.orgscribd.com

This compound is expected to react cleanly with these milder organometallic reagents via a nucleophilic acyl substitution mechanism. The process involves the attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, followed by the elimination of the chloride leaving group to form the corresponding 2,2-dichlorocyclopropyl ketone.

Organocadmium Reagents (Dialkylcadmium): Prepared typically from the reaction of a Grignard reagent with cadmium chloride, dialkylcadmium compounds (R₂Cd) are effective for this transformation. wikipedia.org The reaction with this compound would proceed by introducing the acyl chloride to the pre-formed organocadmium reagent, typically in an inert solvent like benzene or ether.

Gilman Reagents (Lithium Dialkylcuprates): Gilman reagents (R₂CuLi) are another class of organometallics that selectively convert acyl chlorides to ketones, often at low temperatures (e.g., -78 °C). chemistrysteps.commasterorganicchemistry.com Their reduced reactivity prevents the secondary addition to the ketone product. chemistrysteps.com The reaction of a Gilman reagent with this compound provides a reliable method for synthesizing various 2,2-dichlorocyclopropyl ketones.

The table below illustrates the expected products from the reaction of this compound with representative organometallic reagents.

| Organometallic Reagent | Reagent Formula | Expected Ketone Product |

|---|---|---|

| Dimethylcadmium | (CH₃)₂Cd | 1-(2,2-Dichlorocyclopropyl)ethan-1-one |

| Diethylcadmium | (CH₃CH₂)₂Cd | 1-(2,2-Dichlorocyclopropyl)propan-1-one |

| Diphenylcadmium | (C₆H₅)₂Cd | (2,2-Dichlorocyclopropyl)(phenyl)methanone |

| Lithium dimethylcuprate | (CH₃)₂CuLi | 1-(2,2-Dichlorocyclopropyl)ethan-1-one |

| Lithium diphenylcuprate | (C₆H₅)₂CuLi | (2,2-Dichlorocyclopropyl)(phenyl)methanone |

Esterification Reactions

This compound, as a typical acyl chloride, readily undergoes esterification when treated with alcohols or phenols. This reaction is a nucleophilic acyl substitution where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion results in the formation of an ester and hydrogen chloride gas as a byproduct. organic-chemistry.org

The reaction with simple alcohols is generally vigorous and proceeds rapidly at room temperature without the need for a catalyst. organic-chemistry.org In contrast, phenols are less nucleophilic than alcohols, and their reaction with acyl chlorides can be slower. libretexts.org To increase the reaction rate, the esterification of phenols is often carried out in the presence of a weak base, such as pyridine, which neutralizes the HCl byproduct. niscpr.res.in Alternatively, the phenol can be converted to its more reactive conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide. libretexts.org

The general transformation is highly efficient for producing a wide range of 2,2-dichlorocyclopropanecarboxylate esters. The specific conditions can be tailored based on the reactivity of the alcohol or phenol substrate.

The following table details the expected ester products from the reaction of this compound with various alcohols and phenols.

| Alcohol/Phenol | Formula | Expected Ester Product |

|---|---|---|

| Methanol | CH₃OH | Methyl 2,2-dichlorocyclopropanecarboxylate |

| Ethanol | CH₃CH₂OH | Ethyl 2,2-dichlorocyclopropanecarboxylate |

| Isopropanol | (CH₃)₂CHOH | Isopropyl 2,2-dichlorocyclopropanecarboxylate |

| Phenol | C₆H₅OH | Phenyl 2,2-dichlorocyclopropanecarboxylate |

| 4-Nitrophenol | O₂NC₆H₄OH | 4-Nitrophenyl 2,2-dichlorocyclopropanecarboxylate |

Mechanistic Investigations of 2,2 Dichlorocyclopropanecarbonyl Chloride Reactions

Elucidation of Friedel-Crafts Acylation Mechanismsorganic-chemistry.org

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. sigmaaldrich.commasterorganicchemistry.com When 2,2-Dichlorocyclopropanecarbonyl chloride is used as the acylating agent, the reaction proceeds via an electrophilic aromatic substitution pathway, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com The general mechanism involves the generation of a highly reactive electrophile that is subsequently attacked by the electron-rich aromatic ring. byjus.com Unlike Friedel-Crafts alkylations, acylation reactions have the distinct advantage of not being prone to carbocation rearrangements and the resulting product is deactivated, which prevents further substitution reactions. organic-chemistry.orglibretexts.orgchemistrysteps.com

Role of Dichloromethylinium Cations as Key Intermediates

The first step in the Friedel-Crafts acylation mechanism is the activation of the acyl chloride by the Lewis acid catalyst. masterorganicchemistry.com The Lewis acid, typically AlCl₃, coordinates to the chlorine atom of the carbonyl chloride group. masterorganicchemistry.comyoutube.com This coordination weakens the C-Cl bond, facilitating its cleavage to form a highly electrophilic species known as an acylium ion. sigmaaldrich.comchemguide.co.uk

In the specific case of this compound, this intermediate is the 2,2-dichlorocyclopropyl acylium ion. This cation is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. youtube.comlibretexts.org This resonance stabilization is a key feature of acylium ions and prevents the skeletal rearrangements that often plague the corresponding alkyl carbocations in Friedel-Crafts alkylations. libretexts.orgwikipedia.org The resulting acylium ion is the potent electrophile that drives the subsequent substitution reaction with the aromatic substrate. sigmaaldrich.com

Table 1: Key Intermediates in the Friedel-Crafts Acylation of Benzene (B151609)

| Reactant | Catalyst | Electrophilic Intermediate |

|---|---|---|

| Acetyl chloride | AlCl₃ | Acetylium cation |

Formation and Transformations of Benzenonium Cationic Intermediates

Once the 2,2-dichlorocyclopropyl acylium ion is formed, it is attacked by the π-electrons of the aromatic ring, such as benzene. byjus.comlibretexts.org This electrophilic attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, sigma complex, or benzenonium cation. byjus.comlibretexts.org

This benzenonium intermediate is characterized by a positive charge that is delocalized over the remaining five carbon atoms of the ring through resonance. The final step of the mechanism involves the deprotonation of this intermediate by a weak base, such as the AlCl₄⁻ complex formed in the initial step. masterorganicchemistry.com This proton abstraction restores the aromaticity of the ring, yielding the final product, (2,2-dichlorocyclopropyl)(phenyl)methanone, and regenerating the Lewis acid catalyst. libretexts.org

Analysis of Cyclopropane (B1198618) Ring-Opening Pathwaysnih.gov

The high ring strain and the presence of two electron-withdrawing chlorine atoms make the cyclopropane ring in this compound susceptible to cleavage under various conditions. acs.org Mechanistic analyses focus on understanding the factors that trigger and control these ring-opening pathways, which can lead to a diverse array of linear products. These reactions often proceed through radical or ionic intermediates, depending on the reaction conditions. researchgate.netbeilstein-journals.org

Comparative Mechanistic Studies with Analogous Cyclopropyl (B3062369) Systems

The behavior of this compound can be contextualized by comparing it with other "donor-acceptor" cyclopropanes (DACs). researchgate.net In typical DACs, an electron-donating group and an electron-accepting group on the cyclopropane ring facilitate a polarized bond that is readily cleaved upon activation by a Lewis acid. researchgate.net Although the carbonyl chloride group is an acceptor, the gem-dichloro substituents are also strongly electron-withdrawing, which modifies its reactivity compared to cyclopropanes bearing donor groups.

Studies on other gem-dihalocyclopropanes show that ring-opening can be initiated by Lewis acids, radical initiators, or even bases under certain conditions. acs.orgrsc.org For instance, the ring-opening of donor-acceptor cyclopropanes can be achieved under metal-free, basic conditions, proceeding through a p-quinone methide intermediate. rsc.org In contrast, radical ring-opening reactions, often initiated by silver or manganese compounds, involve the formation of an alkoxy or alkyl radical followed by ring fission. beilstein-journals.orgnih.gov These comparative studies provide a framework for predicting the potential reactivity pathways of this compound.

Table 2: Comparison of Ring-Opening Initiation Methods for Cyclopropane Systems

| Cyclopropane Type | Initiator/Catalyst | Typical Intermediate | Reference |

|---|---|---|---|

| Donor-Acceptor Cyclopropanes | Lewis Acid / Base | Zwitterionic / Anionic | researchgate.netrsc.org |

| Cyclopropanols | Ag(I), Ag(II), Mn(OAc)₃ | Alkoxy/Alkyl Radical | beilstein-journals.orgnih.gov |

Computational and Theoretical Calculations of Reactive Intermediates

Computational studies, such as those using density functional theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms. For cyclopropane systems, these calculations can provide insights into the energetics of ring-opening, the structures of transition states, and the stability of various reactive intermediates. researchgate.net While specific computational studies on this compound are not widely reported, calculations performed on analogous systems have been instrumental. For example, in the ring-opening hydroarylation of monosubstituted cyclopropanes, computational studies support an Sₙ1-type mechanism involving a discrete carbocation intermediate. researchgate.net Similar theoretical investigations could clarify whether the ring-opening of this compound proceeds through a concerted or stepwise mechanism, and could map the potential energy surfaces for competing reaction pathways, such as Friedel-Crafts acylation versus ring-opening followed by cyclization.

Stereochemical Aspects of Reactions Involving the Compoundrsc.org

The stereochemistry of the cyclopropane ring can play a crucial role in directing the outcome of its reactions. In reactions involving electrophilic ring-opening, the stereochemical course (i.e., retention or inversion of configuration) provides valuable mechanistic information. rsc.org For instance, studies on the selenenylation of substituted cyclopropanecarboxylates have shown that the reaction can proceed with high regio- and stereoselectivity. rsc.org The stereochemical outcome is often dependent on the nature of the electrophile and the presence or absence of a catalyst. The formation of dipolar intermediates, stabilized by coordination with a Lewis acid, has been proposed to explain the observed stereoselectivity in these systems. rsc.org While detailed stereochemical studies specifically involving this compound are limited, the principles derived from analogous systems suggest that its reactions could be controlled to achieve specific stereoisomers of the resulting products.

Applications of 2,2 Dichlorocyclopropanecarbonyl Chloride in Complex Organic Synthesis

Synthesis of α-Arylnaphthalenes and Related Polycyclic Systems

The strained nature of the dichlorocyclopropane ring in 2,2-dichlorocyclopropanecarbonyl chloride can be harnessed in ring-expansion strategies to construct larger carbocyclic frameworks. While direct applications of this specific acyl chloride in the synthesis of α-arylnaphthalenes are not extensively documented, the transformation of cyclopropyl (B3062369) ketones into 1-arylnaphthalenes provides a strong indication of its potential. researchgate.net The reaction of cyclopropyl ketones with protic acids at elevated temperatures can yield 1-arylnaphthalenes, suggesting that an acyclic β,γ-enone may be an intermediate in this process. researchgate.net This suggests a plausible pathway where this compound could be used to acylate an aromatic substrate, followed by a subsequent ring-opening and cyclization cascade to furnish the naphthalene (B1677914) core.

Furthermore, the synthesis of aryldihydronaphthalene derivatives often involves cyclization reactions as a key step. nih.gov Lewis acid-mediated ring-expansion of cyclopropane (B1198618) carboxylates is a known strategy for accessing these structures. nih.gov This highlights the potential of this compound to participate in such transformations, leading to the formation of arylnaphthalene precursors.

Diversification of Substituted Naphthalene Scaffolds

The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science. The ability to introduce diverse substituents onto this core is of paramount importance. While direct examples with this compound are scarce, the general principles of naphthalene synthesis allow for speculation on its utility. For instance, the cyclization of aryl-tethered internal alkynes can be induced by various electrophilic reagents, allowing for the incorporation of different functional groups into the resulting dihydronaphthalene products. nih.gov By analogy, Friedel-Crafts acylation of a substituted aromatic ring with this compound could provide a dichlorocyclopropyl ketone intermediate. Subsequent manipulation of the cyclopropane ring could lead to a variety of substituted naphthalenes.

Stereoselective Approaches in Naphthalene Synthesis

The stereoselective synthesis of naphthalene precursors is crucial for accessing chiral molecules with specific biological activities. Organocatalyzed, highly enantioselective cyclopropanation followed by a Lewis acid-mediated chiral transfer ring expansion of the cyclopropane is a powerful strategy for the asymmetric synthesis of aryldihydronaphthalenes. nih.gov This demonstrates that the chirality introduced at the cyclopropane stage can be effectively transferred to the final product. While a direct stereoselective application of this compound is not reported, the synthesis of chiral cyclopropane scaffolds through chemoenzymatic methods opens up possibilities for its use in asymmetric synthesis. nih.gov

Utility as a Precursor for Dichlorocyclopropyl-Containing Building Blocks

This compound is a valuable starting material for the synthesis of a variety of dichlorocyclopropyl-containing building blocks. The acyl chloride functionality allows for facile reaction with a wide range of nucleophiles, such as alcohols, amines, and organometallic reagents, to generate esters, amides, and ketones, respectively. These derivatives can then be further elaborated.

The cyclopropane ring is a key component in many drug molecules, and the development of novel cyclopropane-containing fragments and building blocks is an active area of research. imperial.ac.uknih.govpsu.edu Divergent synthesis strategies starting from a single cyclopropane precursor allow for the creation of a diverse collection of lead-like compounds. nih.gov this compound can serve as such a precursor, providing access to a library of compounds with varied functionalities attached to the dichlorocyclopropyl moiety.

| Starting Material | Reagent | Product Class | Potential Applications |

| This compound | Alcohol | Dichlorocyclopropyl ester | Pro-drugs, fine chemicals |

| This compound | Amine | Dichlorocyclopropyl amide | Bioactive molecules, polymers |

| This compound | Organometallic reagent | Dichlorocyclopropyl ketone | Intermediate for further synthesis |

Role in Cascade and Multicomponent Reactions for Enhanced Molecular Complexity

Cascade reactions, also known as tandem or domino reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. baranlab.orgnih.govscribd.com Similarly, multicomponent reactions (MCRs) involve the combination of three or more starting materials in a one-pot reaction to form a complex product that incorporates substantial portions of all the reactants. rsc.org

While specific cascade or multicomponent reactions involving this compound are not well-documented, the reactivity of cyclopropane derivatives suggests their potential in such transformations. For instance, organocatalytic enantioselective cascade Michael-alkylation reactions have been developed for the synthesis of chiral cyclopropanes. organic-chemistry.org This highlights the ability of the cyclopropane ring to participate in sequential bond-forming events. The acyl chloride functionality of this compound could serve as an initiator for such cascades, for example, by acylating a suitable nucleophile which then undergoes further reactions.

The development of stereoselective multicomponent syntheses of cyclopropanecarboxylic acid derivatives further underscores the potential for creating complex cyclopropane-containing molecules in a highly efficient manner. rsc.org

Intermediate in the Synthesis of Privileged Medicinal Scaffolds and Reagents

The cyclopropane ring is a prevalent motif in a wide array of medicinally relevant compounds and natural products, exhibiting a broad spectrum of biological activities. imperial.ac.uknih.govrsc.orgnih.gov Its presence can confer unique conformational rigidity and electronic properties to a molecule. nih.gov The development of methods for the synthesis and diversification of such privileged scaffolds is a key focus in medicinal chemistry. nih.gov

This compound, as a source of the dichlorocyclopropyl group, can be a valuable intermediate in the synthesis of these scaffolds. The related compound, cyclopropanecarbonyl chloride, has been used in the synthesis of triazolopiperazine-amides as dipeptidyl peptidase IV inhibitors. sigmaaldrich.com This demonstrates the utility of cyclopropanecarbonyl chlorides in generating bioactive molecules. The dichlorinated analogue would offer a different steric and electronic profile, potentially leading to new biological activities.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2,2-Dichlorocyclopropanecarbonyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C) within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the protons on the cyclopropane (B1198618) ring. The chemical shifts (δ) of these protons are influenced by the electronegative chlorine atoms and the carbonyl group.

The two geminal protons on the carbon adjacent to the carbonyl group (CH-COCl) are diastereotopic and would likely appear as distinct signals, each split into a doublet of doublets due to coupling with the proton on the dichlorinated carbon. The single proton on the carbon bearing the two chlorine atoms (CHCl₂) would also give rise to a signal, likely a triplet, due to coupling with the two adjacent protons. The electron-withdrawing effects of the carbonyl group and the chlorine atoms would shift these signals downfield compared to an unsubstituted cyclopropane ring.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (CHCOCl) | 3.0 - 3.5 | dd | J_gem = ~10-15 Hz, J_vic = ~5-10 Hz |

| H-2 (CH₂) | 2.0 - 2.5 | m | - |

| H-3 (CH₂) | 1.5 - 2.0 | m | - |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the carbonyl carbon, the dichlorinated carbon, and the methylene (B1212753) carbon of the cyclopropane ring.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm, due to the strong deshielding effect of the double-bonded oxygen and the adjacent chlorine atom. The carbon atom bonded to two chlorine atoms (CCl₂) will also be significantly deshielded and is expected to appear at a downfield position. The methylene carbon (CH₂) of the cyclopropane ring would appear at the most upfield position among the three.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 165 - 175 |

| CCl₂ | 60 - 70 |

| CH₂ | 20 - 30 |

Note: This is a hypothetical representation. Actual chemical shifts can vary based on the solvent and experimental conditions.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Silica (B1680970) gel column chromatography is a widely used preparative technique for purifying organic compounds. teledynelabs.com In the context of this compound, this method can be employed to isolate the compound from starting materials, byproducts, and other impurities after its synthesis. rsc.org The separation is based on the polarity of the compounds. teledynelabs.com A glass column is packed with silica gel, which serves as the stationary phase. ijpdt.com The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. ijpdt.com

Given the polar nature of the carbonyl chloride group, this compound would interact with the polar silica gel. By carefully selecting a mobile phase of appropriate polarity, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, the desired compound can be separated from less polar or more polar impurities. The fractions are collected as they elute from the column and are analyzed (for example, by thin-layer chromatography) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of a compound and to quantify its amount. For this compound, a reversed-phase HPLC method would likely be employed. In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

A small amount of the sample is injected into the HPLC system. As the mobile phase carries the sample through the column, the components separate based on their hydrophobicity. The more polar impurities would elute first, while the less polar this compound would be retained longer on the column. A detector, such as a UV detector, would monitor the eluent and generate a chromatogram. The purity of the sample can be determined by the relative area of the peak corresponding to the target compound. This method is highly sensitive and can detect even trace amounts of impurities. researchgate.net

Other Advanced Analytical Methods for Reaction Monitoring and Product Characterization

In addition to NMR and chromatography, other advanced analytical methods are valuable for the comprehensive characterization of this compound.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms (with the ³⁵Cl and ³⁷Cl isotopes), providing strong evidence for its elemental composition.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band in the region of 1750-1815 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride. Absorptions corresponding to the C-Cl bonds and the cyclopropane ring would also be present.

These techniques, when used in concert, provide a detailed and reliable characterization of this compound, ensuring its identity and purity for subsequent chemical reactions and studies.

Future Research Directions and Unexplored Reactivity Profiles

Development of Novel Catalytic Transformations

The development of novel catalytic transformations involving 2,2-dichlorocyclopropanecarbonyl chloride is a promising avenue for future research. The presence of multiple reactive sites—the acyl chloride, the gem-dichloro-substituted carbon, and the strained cyclopropane (B1198618) ring—offers a rich platform for the design of new catalytic processes.

Future work could focus on the following areas:

Asymmetric Catalysis: The development of enantioselective catalytic reactions is a cornerstone of modern organic synthesis. Future research could explore the use of chiral catalysts to control the stereochemical outcome of reactions involving this compound. For instance, chiral Lewis acids or organocatalysts could be employed to achieve asymmetric Friedel-Crafts acylations or other transformations, leading to the synthesis of enantioenriched molecules with potential applications in medicinal chemistry and materials science.

Transition Metal Catalysis: The carbon-chlorine bonds and the strained ring of this compound are amenable to activation by transition metal catalysts. Research into palladium, nickel, or copper-catalyzed cross-coupling reactions could unlock new pathways for the functionalization of the cyclopropane ring. For example, catalytic cycles could be designed to achieve selective mono- or di-alkylation, -arylation, or -amination at the dichlorinated carbon, providing access to a diverse range of substituted cyclopropanes.

Organocatalysis: The acyl chloride moiety can be activated by various organocatalytic modes. Chiral amines or phosphines could be investigated as catalysts for nucleophilic substitution reactions, leading to the formation of chiral amides, esters, or other derivatives with high enantioselectivity. Furthermore, organocatalytic strategies could be developed to induce ring-opening or rearrangement reactions of the cyclopropane ring in a controlled and stereoselective manner.

A summary of potential catalytic transformations is presented in the table below.

| Catalytic Approach | Potential Transformation | Potential Products |

| Asymmetric Catalysis | Enantioselective Friedel-Crafts acylation | Chiral aryl cyclopropyl (B3062369) ketones |

| Transition Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Functionalized cyclopropanes |

| Organocatalysis | Enantioselective nucleophilic substitution | Chiral amides, esters |

Integration into Advanced Synthetic Methodologies

The unique reactivity of this compound makes it a valuable building block for integration into advanced synthetic methodologies, such as tandem reactions, multicomponent reactions, and diversity-oriented synthesis.

Future research in this area could focus on:

Tandem Reactions: Designing new tandem reaction sequences that capitalize on the multiple reactive sites of the molecule. For instance, a reaction could be envisioned where the acyl chloride is first converted to an amide, followed by a catalytic ring-opening and subsequent cyclization to generate novel heterocyclic scaffolds.

Multicomponent Reactions: Developing multicomponent reactions where this compound, an aromatic compound, and a third reactant are combined in a single step to generate complex products. This would be a highly efficient strategy for rapidly building molecular complexity.

Diversity-Oriented Synthesis: Utilizing this compound as a versatile starting material in diversity-oriented synthesis to generate libraries of structurally diverse compounds for biological screening. The ability to trigger different reaction pathways under varying conditions would be highly advantageous in this context.

The integration of this compound into these advanced synthetic strategies holds the potential to accelerate the discovery of new bioactive molecules and functional materials.

Q & A

Q. What waste management protocols are recommended for large-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.